4-Amino-N-(1-phenylethyl)benzamide
Overview
Description
4-Amino-N-(1-phenylethyl)benzamide, commonly known as APB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its various biochemical and physiological effects. APB is synthesized by several methods, and its mechanism of action is well studied.
Scientific Research Applications
Anticonvulsant Activity
A significant application of 4-Amino-N-(1-phenylethyl)benzamide lies in its anticonvulsant properties. Studies have shown that various analogues of this compound demonstrate potent anticonvulsant activities. These include studies on the synthesis and activity of analogues, highlighting their potential in treating seizures. For instance, Clark and Davenport (1987) revealed that certain modifications in the compound's structure resulted in a notable increase in anticonvulsant potency, albeit with an increase in toxicity as well (Clark & Davenport, 1987). Additionally, Lambert et al. (1995) synthesized new ameltolide derivatives of the compound, which showed superior efficacy to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).
Biochemical Applications
Saeed et al. (2015) explored the synthesis of benzamide derivatives from 4-aminophenazone, demonstrating their potential biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015). These findings suggest a wide range of possible applications in drug chemistry and medicinal chemistry.
Antioxidant Activity
The antioxidant activity of amino-substituted benzamide derivatives, including 4-Amino-N-(1-phenylethyl)benzamide, has been studied. Jovanović et al. (2020) investigated the electrochemical oxidation of these compounds, indicating their role as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020). This application is significant in the field of antioxidative therapy and the study of free radical-related diseases.
Pharmaceutical Development
The compound has also been explored for its potential in pharmacological development. Diouf et al. (1997) conducted a study on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, highlighting its potential for future pharmaceutical development (Diouf et al., 1997). This suggests the compound's relevance in creating new antiepileptic drugs.
properties
IUPAC Name |
4-amino-N-(1-phenylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMURALCBANCSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914203 | |
Record name | 4-Amino-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Amino-N-(1-phenylethyl)benzamide | |
CAS RN |
85592-75-2, 97042-55-2 | |
Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 188544 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(1-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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